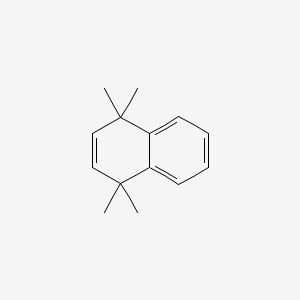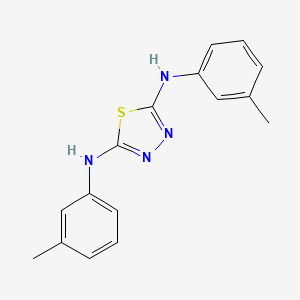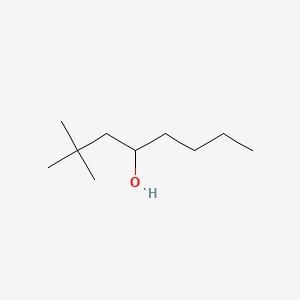phosphanium chloride CAS No. 70726-17-9](/img/structure/B14463232.png)
[(2-Hydroxy-5-nitrophenyl)methyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phosphanium chloride group attached to a hydroxy-nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-nitrophenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-hydroxy-5-nitrophenyl group. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triphenylphosphine, 2-hydroxy-5-nitrobenzyl chloride, and appropriate solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-5-nitrophenyl)methylphosphanium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The hydroxy and nitro groups play a crucial role in these interactions, facilitating the formation of stable complexes and modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxy-5-nitrophenyl)methylphosphonium bromide
- (2-Hydroxy-5-nitrophenyl)methylphosphonium iodide
- (2-Hydroxy-5-nitrophenyl)methylphosphonium fluoride
Uniqueness
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride stands out due to its specific chloride ion, which can influence its reactivity and solubility compared to its bromide, iodide, and fluoride counterparts. The presence of the hydroxy and nitro groups also imparts unique chemical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
70726-17-9 |
|---|---|
Fórmula molecular |
C25H21ClNO3P |
Peso molecular |
449.9 g/mol |
Nombre IUPAC |
(2-hydroxy-5-nitrophenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H20NO3P.ClH/c27-25-17-16-21(26(28)29)18-20(25)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H |
Clave InChI |
UMCDBDNDGKAYOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)[N+](=O)[O-])O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)


![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)

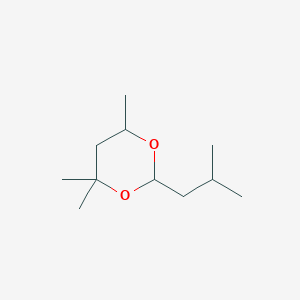
![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
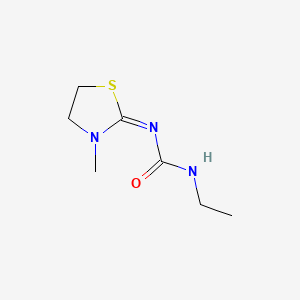
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
